Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide
Description
Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide is a furan-based carboxylate ester featuring a carbamimidoylsulfanyl (thiourea-derived) substituent and a hydrobromide counterion. Notably, this compound is listed as discontinued by CymitQuimica, indicating restricted availability for current industrial or academic use .
Properties
IUPAC Name |
methyl 3-(carbamimidoylsulfanylmethyl)furan-2-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.BrH/c1-12-7(11)6-5(2-3-13-6)4-14-8(9)10;/h2-3H,4H2,1H3,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOISQMJMGAZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide typically involves the reaction of furan-2-carboxylic acid with methyl chloroformate to form methyl furan-2-carboxylate. This intermediate is then reacted with a thiourea derivative to introduce the carbamimidoylsulfanyl group. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoylsulfanyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the carbamimidoylsulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The carbamimidoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Sulfonylurea Herbicides
Key Compounds:
- Triflusulfuron methyl ester
- Ethametsulfuron methyl ester
- Metsulfuron methyl ester
Analysis: The target compound shares the methyl ester moiety and sulfur-containing groups (carbamimidoylsulfanyl) with sulfonylurea herbicides. However, sulfonylureas (e.g., ethametsulfuron) incorporate a triazine ring and sulfonylurea bridge, enabling acetolactate synthase (ALS) inhibition in plants .
Comparison with Thioureido-containing Esters
Key Compound:
- Ethyl 2-(3-phenylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Analysis: Both compounds contain thiourea-derived groups (carbamimidoylsulfanyl vs. phenylthioureido), which are known for metal coordination or enzyme inhibition. The target compound’s furan ring may enhance solubility and metabolic stability compared to the thiophene analog. However, the discontinued status of both compounds limits direct application data .
Hydrobromide Salt Properties: Comparison with Eletriptan Hydrobromide
Key Compound:
- Eletriptan Hydrobromide
Analysis: Hydrobromide salts enhance aqueous solubility, critical for bioavailability in pharmaceuticals (e.g., eletriptan’s use in migraine tablets) .
Biological Activity
Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNOS
- Molecular Weight : 295.15 g/mol
- CAS Number : 143824-50-4
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its antibacterial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds with furan moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of furan-based compounds have shown promising results in inhibiting the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells.
Case Study Findings :
- A related compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, demonstrated an IC value of 62.37 µg/mL against HeLa cells, indicating potent anticancer activity .
- The mechanism of action appears to involve the induction of apoptosis in cancer cells, although specific pathways for this compound remain to be fully elucidated.
Antibacterial Activity
This compound has also been tested for its antibacterial properties against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.00 µg/mL |
| Escherichia coli | 250 µg/mL |
| Bacillus subtilis | Not specified |
| Bacillus cereus | Not specified |
These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
The proposed mechanisms for the biological activities of this compound include:
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis or function.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step reactions, including bromination, substitution, and salt formation. For example:
- Step 1 : Bromination of methyl furan-2-carboxylate using N-bromosuccinimide (NBS) or bromine in an inert solvent (e.g., dichloromethane) under reflux .
- Step 2 : Substitution of the bromine atom with a carbamimidoylsulfanyl group via nucleophilic displacement, requiring anhydrous conditions and a thiourea derivative.
- Step 3 : Hydrobromide salt formation by treating the free base with HBr in a polar solvent (e.g., ethanol).
Q. Optimization Tips :
- Monitor reaction progress using TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading to improve yield .
Q. How should researchers characterize this compound’s purity and structural integrity?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., furan ring protons at δ 6.3–7.5 ppm, methyl groups at δ 2.1–3.0 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 307.2 for C₉H₁₁BrN₂O₃S).
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What solvent systems are compatible with this compound for in vitro studies?
The hydrobromide salt is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water. For biological assays:
- Prepare stock solutions in DMSO (10 mM), then dilute in aqueous buffers (pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar furan derivatives?
Conflicting data may arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
- SAR Studies : Compare substituent effects (e.g., thiocarbamate vs. ester groups) using a library of analogs (see Table 1 ) .
Table 1 : Bioactivity Comparison of Furan Derivatives
| Compound | Target (IC₅₀, μM) | Mechanism |
|---|---|---|
| Methyl 5-formylfuran-2-carboxylate | Antimicrobial (12.5) | Membrane disruption |
| Target Compound | Kinase X (Pending) | ATP-binding inhibition (hypothesized) |
| Methyl 3-(thiophene)furan-2-carboxylate | Anticancer (8.7) | Microtubule destabilization |
Q. What experimental approaches are recommended for studying its mechanism of action in enzyme inhibition?
- Kinetic Assays : Measure enzyme activity (e.g., NADH oxidation for dehydrogenases) under varying substrate/inhibitor concentrations.
- Docking Simulations : Use software like AutoDock Vina to predict binding interactions with active sites (e.g., thiocarbamate group coordinating with metal ions) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?
- Flow Chemistry : Implement continuous flow reactors for bromination steps to enhance reproducibility .
- Purification : Use recrystallization (ethanol/water) or preparative HPLC for large batches .
- Quality Control : Perform in-line FTIR to monitor intermediate stability .
Q. What are the implications of the hydrobromide counterion on bioavailability and stability?
- Bioavailability : The hydrobromide salt may enhance aqueous solubility compared to the free base, improving cellular uptake .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the ester group) .
Q. How can structural analogs guide SAR studies for this compound?
Compare derivatives with modified substituents:
- Thiocarbamate vs. Carbamate : Assess impact on enzyme inhibition potency.
- Furan vs. Thiophene : Evaluate heterocycle-specific interactions (see Table 1 ) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
